Nordihydrocapsaicin

説明

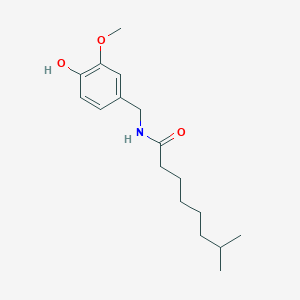

Nordihydrocapsaicin is a capsaicinoid, a class of compounds found in chili peppers (Capsicum). It is an analog and congener of capsaicin, the primary compound responsible for the pungency of chili peppers. This compound accounts for about 7% of the total capsaicinoids mixture and has approximately half the pungency of capsaicin . It is a lipophilic, colorless, odorless crystalline to waxy solid with a Scoville heat unit rating of 9,100,000 .

準備方法

Synthetic Routes and Reaction Conditions: Nordihydrocapsaicin can be synthesized through the condensation of vanillylamine with 7-methyloctanoic acid. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Capsicum species. The process includes solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted amides or esters.

科学的研究の応用

Food Safety and Detection

Nordihydrocapsaicin has been utilized in the development of non-enzyme immunoassays for detecting capsaicinoids in food products. This application is crucial for ensuring food safety by monitoring the levels of these compounds in various food items, particularly in the context of regulatory compliance and quality control in the food industry .

Agricultural Applications

Research indicates that this compound can enhance the nutritional value of pepper plants. The application of nanoselenium alongside this compound has been shown to improve the content of beneficial capsaicinoids while alleviating cadmium stress in agricultural practices. This dual benefit supports both crop quality and environmental sustainability .

Additionally, studies on the ripening process of Jeromin pepper have demonstrated that this compound's composition varies with ripening stages, providing insights into optimizing crop quality and potentially increasing market value through enhanced capsaicinoid profiles .

Pain Management

This compound exhibits significant analgesic properties, making it a candidate for pain management therapies. It acts on transient receptor potential vanilloid 1 (TRPV1) receptors, which are involved in pain signaling pathways. Clinical studies have shown that topical applications of capsaicin formulations containing this compound can effectively reduce pain associated with conditions such as neuropathic pain and arthritis .

Anti-Cancer Properties

The compound has been investigated for its anti-carcinogenic effects. Research suggests that this compound can induce apoptosis in cancer cells and may serve as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment . Its antioxidant properties also contribute to its potential role in cancer prevention.

Metabolic Effects

This compound has been linked to improvements in metabolic health. Studies indicate that it may promote fat mobilization and reduce body fat percentage when included as part of dietary supplementation . This effect is particularly relevant for addressing obesity and metabolic syndrome.

Toxicology and Safety

While this compound is generally regarded as safe, its use in riot control agents (RCAs) highlights the need for careful consideration of dosage and exposure levels. The compound's irritant properties can incapacitate individuals temporarily, making it effective for non-lethal crowd control applications . However, concerns about potential long-term effects necessitate ongoing research into its safety profile.

Case Study Table: Therapeutic Applications of this compound

| Study Focus | Formulation | Outcome | Study Type |

|---|---|---|---|

| Painful HIV-associated distal sensory polyneuropathy | Patch (640 µg/cm²) | Significant pain relief | In vivo—human |

| Chronic unexplained cough | 0.4 mg pure capsaicin capsules | Reduced cough sensitivity | In vivo—human |

| Atherosclerosis | Various concentrations (10-50 µM) | Antioxidant effects observed | In vitro—macrophage cells |

| Heart failure post-myocardial infarction | 0.1% cream application | Improved cardiac function | In vivo—animal |

作用機序

Nordihydrocapsaicin exerts its effects primarily through the activation of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a ligand-gated ion channel expressed in sensory neurons. Upon binding to TRPV1, this compound induces the influx of calcium ions, leading to depolarization of the neuron and the sensation of pain and heat . This mechanism is similar to that of capsaicin, although this compound is less potent .

類似化合物との比較

Capsaicin: The most abundant and potent capsaicinoid, responsible for the majority of the pungency in chili peppers.

Dihydrocapsaicin: Similar to capsaicin but with a saturated acyl chain, accounting for about 22% of the total capsaicinoids.

Homocapsaicin: Contains an additional methylene group in the acyl chain compared to capsaicin.

Homodihydrocapsaicin: Similar to homocapsaicin but with a saturated acyl chain.

Uniqueness of Nordihydrocapsaicin: this compound is unique in its moderate pungency and specific structural features, making it a valuable compound for studying the structure-activity relationships of capsaicinoids and their biological effects .

生物活性

Nordihydrocapsaicin (NDHC) is a capsaicinoid, a class of compounds primarily found in chili peppers, known for their pungency and various biological activities. This article explores the biological activity of NDHC, including its antioxidant, anti-inflammatory, anticancer, and metabolic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is chemically similar to capsaicin and dihydrocapsaicin but has distinct structural features that influence its biological activity. Its molecular formula is C18H27NO3, and it is characterized by a phenolic hydroxyl group that contributes to its antioxidant properties.

Antioxidant Activity

Research indicates that NDHC exhibits significant antioxidant activity. A study demonstrated that NDHC can scavenge free radicals effectively, reducing oxidative stress in various cell types. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases.

| Compound | IC50 (μM) DPPH Assay | IC50 (μM) ABTS Assay |

|---|---|---|

| This compound | 10.5 ± 1.2 | 12.3 ± 1.5 |

| Capsaicin | 8.7 ± 1.75 | 13.85 ± 2.87 |

The phenolic hydroxyl group in NDHC plays a critical role in its ability to donate electrons and neutralize free radicals, thereby preventing cellular damage induced by oxidative stress .

Anti-Inflammatory Effects

NDHC has been shown to modulate inflammatory pathways. It inhibits the activation of nuclear factor kappa B (NF-κB) and other pro-inflammatory cytokines, which are key players in inflammatory responses. This action suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Anticancer Properties

Several studies have investigated the anticancer potential of NDHC. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic proteins and the inhibition of cell proliferation pathways.

- Case Study : A research study involving human colon cancer cells demonstrated that NDHC significantly reduced cell viability and induced apoptosis at concentrations as low as 15 μM. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Metabolic Effects

This compound also shows promise in metabolic regulation. It has been linked to enhanced fat mobilization and energy expenditure, making it a candidate for obesity management.

- Clinical Trial : In a randomized control trial involving overweight subjects, those supplemented with NDHC exhibited a greater reduction in abdominal fat compared to the placebo group (−1.11 ± 1.83% vs. −0.18 ± 1.94%, P = 0.049). This suggests that NDHC may aid in weight management by promoting lipid metabolism .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

特性

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-13(2)7-5-4-6-8-17(20)18-12-14-9-10-15(19)16(11-14)21-3/h9-11,13,19H,4-8,12H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEONGKQWIFHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042217 | |

| Record name | Nordihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nordihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28789-35-7 | |

| Record name | Nordihydrocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28789-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nordihydrocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028789357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28789-35-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORDIHYDROCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF657P8DA8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nordihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

60 - 61 °C | |

| Record name | Nordihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。